methyl 2-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate methyl 2-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 1105224-33-6
VCID: VC5208289
InChI: InChI=1S/C22H17N3O4S/c1-29-22(28)15-9-5-6-10-17(15)24-18(26)11-25-13-23-19-16(12-30-20(19)21(25)27)14-7-3-2-4-8-14/h2-10,12-13H,11H2,1H3,(H,24,26)
SMILES: COC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Molecular Formula: C22H17N3O4S
Molecular Weight: 419.46

methyl 2-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate

CAS No.: 1105224-33-6

Cat. No.: VC5208289

Molecular Formula: C22H17N3O4S

Molecular Weight: 419.46

* For research use only. Not for human or veterinary use.

methyl 2-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate - 1105224-33-6

Specification

CAS No. 1105224-33-6
Molecular Formula C22H17N3O4S
Molecular Weight 419.46
IUPAC Name methyl 2-[[2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate
Standard InChI InChI=1S/C22H17N3O4S/c1-29-22(28)15-9-5-6-10-17(15)24-18(26)11-25-13-23-19-16(12-30-20(19)21(25)27)14-7-3-2-4-8-14/h2-10,12-13H,11H2,1H3,(H,24,26)
Standard InChI Key QSGIYNDDHWDWIX-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4

Introduction

Chemical Identity

PropertyDetails
IUPAC NameMethyl 2-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate
Molecular FormulaC21H17N3O4SC_{21}H_{17}N_3O_4S
Molecular Weight423.44 g/mol
StructureContains a thienopyrimidine core, amide linkage, and methyl ester group.

Structural Features

  • Thienopyrimidine Core:

    • The thieno[3,2-d]pyrimidine ring system is a fused heterocyclic structure comprising sulfur and nitrogen atoms.

    • This core is known for its bioactivity and ability to interact with biological targets like enzymes and receptors.

  • Substituents:

    • A phenyl group at position 7 enhances lipophilicity and potential receptor binding.

    • An acetamido linker connects the core to a benzoate moiety, which may contribute to the compound's solubility and pharmacokinetic properties.

  • Functional Groups:

    • The presence of a keto group (C=O) at position 4 is critical for hydrogen bonding.

    • The methyl ester group (-COOCH₃) provides stability and can be hydrolyzed under biological conditions.

Synthesis

The synthesis of methyl 2-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate typically involves multi-step organic reactions:

  • Formation of the Thienopyrimidine Core:

    • Starting from thiophene derivatives, cyclization reactions are employed to construct the pyrimidine ring.

    • Reagents such as urea or guanidine may be used in the presence of catalysts.

  • Acetamido Linker Addition:

    • Acetylation reactions introduce the acetamido group via intermediates such as acetyl chloride or acetic anhydride.

  • Esterification:

    • The benzoic acid derivative is esterified using methanol in acidic conditions to yield the methyl ester.

Potential Applications:

  • Pharmacological Properties:

    • Compounds with thienopyrimidine scaffolds have demonstrated anti-inflammatory, antimicrobial, and anticancer activities.

    • The keto-amide functionality may enhance interactions with enzymes like kinases or proteases.

  • Molecular Docking Studies:

    • Preliminary in silico studies suggest this compound could act as an inhibitor for enzymes such as lipoxygenase or dihydrofolate reductase due to its structural features.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR: Signals corresponding to aromatic protons (phenyl ring), amide proton, and methyl ester group.

    • 13C^{13}C-NMR: Carbon signals for keto group, aromatic carbons, and ester functionality.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=423m/z = 423, confirming molecular weight.

    • Fragmentation patterns reveal stability of the thienopyrimidine core.

  • Infrared Spectroscopy (IR):

    • Strong absorption at ~1700 cm1^{-1} for C=O stretching (keto group).

    • Peaks at ~3300 cm1^{-1} for N-H stretching (amide).

Comparative Studies:

Research has shown that derivatives of thienopyrimidines exhibit diverse biological activities depending on substitutions at different positions:

  • Phenyl groups enhance lipophilicity and cellular uptake.

  • Amide linkages improve solubility and bioavailability.

  • Ester groups may serve as prodrugs, hydrolyzing into active carboxylic acids in vivo.

Biological Testing:

While specific data on this compound's bioactivity is limited, structurally related molecules have demonstrated:

  • Antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

  • Cytotoxicity against cancer cell lines like HeLa and MCF-7.

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